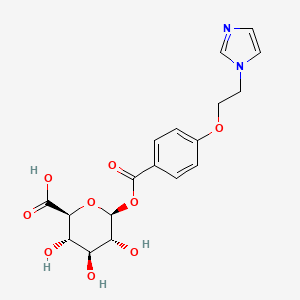
Dazoxiben glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dazoxiben glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C18H20N2O9 and its molecular weight is 408.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Dazoxiben is metabolized in the human body to form dazoxiben glucuronide, which is identified as a major metabolite. Research has demonstrated that this glucuronide conjugate can be isolated and characterized using advanced chromatographic techniques such as XAD-2 and silica chromatography, followed by mass spectrometry and nuclear magnetic resonance spectroscopy . The pharmacokinetic profile of dazoxiben and its glucuronide has been evaluated through studies involving intravenous and oral administration, revealing important insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Therapeutic Applications
-
Antithrombotic Properties :
- Dazoxiben itself is known for its antithrombotic effects due to its action as a thromboxane A2 receptor antagonist. The glucuronide metabolite may retain some of these properties, contributing to the overall efficacy of dazoxiben in preventing thrombus formation. Studies have shown that compounds with similar structures can inhibit platelet aggregation and thrombus formation effectively .
-
Potential in Cardiovascular Diseases :
- Given its role in modulating thromboxane pathways, this compound may have applications in treating cardiovascular diseases where thromboxane A2 plays a critical role. This includes conditions like myocardial infarction and stroke, where platelet aggregation is a key factor in disease progression.
-
Pharmacological Research :
- The compound serves as a valuable tool in pharmacological research aimed at understanding the mechanisms of action related to thromboxane pathways. By studying the effects of this compound, researchers can elucidate the pharmacodynamics associated with thromboxane receptor antagonism.
Case Studies and Research Findings
Several studies have documented the effects and applications of dazoxiben and its metabolites:
Properties
CAS No. |
82345-75-3 |
|---|---|
Molecular Formula |
C18H20N2O9 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-imidazol-1-ylethoxy)benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H20N2O9/c21-12-13(22)15(16(24)25)28-18(14(12)23)29-17(26)10-1-3-11(4-2-10)27-8-7-20-6-5-19-9-20/h1-6,9,12-15,18,21-23H,7-8H2,(H,24,25)/t12-,13-,14+,15-,18-/m0/s1 |
InChI Key |
MHHJOLPETUEANO-GLRLOKQVSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OCCN3C=CN=C3 |
Synonyms |
dazoxiben glucuronide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















